N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, chloro, and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves multiple steps, including the formation of intermediate compounds. The final step involves the coupling of the hydrazinecarbonyl group with the benzene sulfonamide derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while substitution of the chloro group can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene sulfonamide derivatives and methoxy-substituted aromatic compounds. Examples include:
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H30ClN3O6S |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H30ClN3O6S/c1-18(2)20-8-6-19(7-9-20)16-29-30-27(32)17-31(23-14-21(28)10-12-24(23)35-3)38(33,34)22-11-13-25(36-4)26(15-22)37-5/h6-16,18H,17H2,1-5H3,(H,30,32)/b29-16+ |
InChI Key |
LUMVUZLXMHKEMS-MUFRIFMGSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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